3-Nonen-1-yne, (E)-

Description

Significance of Alkene-Alkyne Motifs in Advanced Chemical Syntheses

Alkenynes, also known as enynes, are a class of unsaturated hydrocarbons that serve as exceptionally versatile building blocks in the construction of complex organic molecules. nih.gov The unique arrangement of a double bond (alkene) and a triple bond (alkyne) within the same molecule imparts a rich and diverse reactivity profile. organic-chemistry.org This dual functionality allows for a wide array of chemical transformations, making enynes valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govwikipedia.org

The conjugated 1,3-enyne motif is particularly important. These structures are found in numerous biologically active natural products and are key intermediates in the synthesis of highly substituted aromatic rings and other complex molecular architectures. nih.gov The reactivity of the alkene and alkyne components can be selectively addressed, or they can participate in concerted reactions, leading to the rapid assembly of intricate molecular frameworks. Transition metal-catalyzed reactions, in particular, have unlocked numerous pathways for enyne synthesis and functionalization, including powerful methods like cross-coupling reactions and the dimerization of alkynes. organic-chemistry.org The Sonogashira coupling, for example, is a cornerstone reaction for forming carbon-carbon bonds between terminal alkynes and vinyl halides, directly producing conjugated enynes. wikipedia.orglibretexts.org This versatility solidifies the role of the alkene-alkyne motif as a crucial tool for innovation in organic synthesis. nih.gov

Contextualization of (E)-3-Nonen-1-yne within Modern Organic Chemistry Research

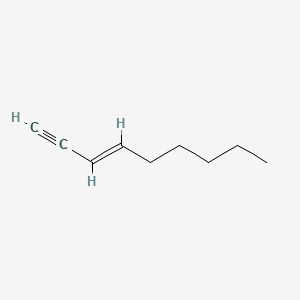

(E)-3-Nonen-1-yne is a specific example of a conjugated enyne, featuring a nine-carbon chain. Its structure consists of a terminal alkyne (a triple bond at position 1) and a trans-configured double bond (an (E)-alkene at position 3). This specific arrangement makes it a valuable substrate and target molecule in various synthetic endeavors.

The synthesis of (E)-3-Nonen-1-yne and its analogs can be achieved through several modern synthetic methodologies that offer high stereoselectivity for the (E)-double bond. One prominent strategy is the palladium-catalyzed hydroalkynylation of allenes, which provides a direct and efficient route to (E)-1,3-enyne derivatives under mild conditions. organic-chemistry.orgacs.org Another powerful technique is the hydrostannylation of terminal alkynes. This reaction involves the addition of a tin hydride across the triple bond to form a vinylstannane intermediate. By selecting the appropriate catalyst, such as a molybdenum-based system or specific heterobimetallic catalysts, the (E)-β-vinylstannane can be formed with high regioselectivity. nih.govorganic-chemistry.org This intermediate can then be used in Stille cross-coupling reactions to introduce the alkyne moiety.

Furthermore, the Sonogashira cross-coupling reaction remains a primary method for accessing such compounds. organic-chemistry.org This involves coupling a suitable (E)-vinyl halide with a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.org Research has focused on refining these methods to improve yields, selectivity, and functional group tolerance, underscoring the ongoing importance of developing precise tools for constructing molecules like (E)-3-Nonen-1-yne.

Below are tables detailing the chemical properties and identifiers for (E)-3-Nonen-1-yne.

Table 1: Chemical Properties of (E)-3-Nonen-1-yne

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ nih.gov |

| Molecular Weight | 122.21 g/mol nih.gov |

| Boiling Point | 91.5 - 92 °C (at 90 mmHg) lookchem.com |

| Complexity | 111 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 0 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

| Exact Mass | 122.109550447 Da nih.gov |

| XLogP3 | 3.6 nih.gov |

Table 2: Identifiers for (E)-3-Nonen-1-yne

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (E)-non-3-en-1-yne nih.gov |

| CAS Number | 70600-49-6 nih.gov |

| PubChem CID | 5367313 nih.gov |

| Canonical SMILES | CCCCC/C=C/C#C lookchem.com |

| InChI | InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3/b7-5+ nih.gov |

| InChIKey | MDHBUOMRTGHQPI-FNORWQNLSA-N lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70600-49-6 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

(E)-non-3-en-1-yne |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3/b7-5+ |

InChI Key |

MDHBUOMRTGHQPI-FNORWQNLSA-N |

Isomeric SMILES |

CCCCC/C=C/C#C |

Canonical SMILES |

CCCCCC=CC#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 3 Nonen 1 Yne

Stereoselective Alkene and Alkyne Formation Strategies

The construction of (E)-3-Nonen-1-yne can be approached by first forming the key structural components—the (E)-alkene and the terminal alkyne—followed by their coupling, or by building one moiety onto a precursor already containing the other.

Regioselective and Stereospecific Olefination Approaches to the (E)-Alkene Moiety

Achieving high stereoselectivity for the (E)-alkene is crucial. Several olefination reactions are renowned for their reliability in producing trans-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction : This reaction is a powerful method for forming (E)-alkenes with high selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. slideshare.net For the synthesis of an (E)-3-Nonen-1-yne precursor, hexanal (B45976) can be reacted with a phosphonate reagent, such as diethyl propargylphosphonate, in the presence of a base. The use of non-chelating cations (e.g., Na⁺, K⁺) and polar aprotic solvents typically favors the formation of the (E)-isomer. wikipedia.org The reaction proceeds through a thermodynamically controlled pathway where the anti-oxaphosphetane intermediate is favored, leading to the trans-alkene. organic-chemistry.org

Julia Olefination and its Modifications : The classical Julia-Lythgoe olefination, involving the reaction of a phenyl sulfone carbanion with an aldehyde followed by reductive elimination, is known for its excellent (E)-selectivity. organic-chemistry.orgwikipedia.org A more modern, one-pot variation, the Julia-Kocienski olefination, utilizes heteroaromatic sulfones (like benzothiazolyl or tetrazolyl sulfones) and provides high yields and (E)-selectivity under milder conditions. wikipedia.orgorganic-chemistry.orgmdpi.compreprints.org This approach would involve coupling a sulfone containing the terminal alkyne motif with hexanal. The high (E)-selectivity is a result of the thermodynamic equilibration of intermediates during the elimination step. preprints.org

| Olefination Method | Key Reagents | Typical Base/Conditions | (E/Z) Selectivity | Key Advantages |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Stabilized Phosphonate Ester, Aldehyde | NaH, KHMDS in THF/DME | High (E)-selectivity (>95:5) | High yields, water-soluble byproduct. wikipedia.org |

| Julia-Kocienski | Heteroaryl Sulfone, Aldehyde | KHMDS, NaHMDS in THF | Excellent (E)-selectivity (>98:2) | Mild, one-pot procedure, wide functional group tolerance. organic-chemistry.orgmdpi.com |

Terminal Alkyne Construction Methodologies

The terminal alkyne is a key functional group, and its synthesis can be achieved through several reliable methods. A common strategy involves the dehydrohalogenation of a vicinal or geminal dihalide using a strong base. For instance, reacting 1-nonene (B85954) with bromine would yield 1,2-dibromononane, which upon double dehydrohalogenation with a strong base like sodium amide (NaNH₂) in liquid ammonia, would produce 1-nonyne. This can then be further functionalized.

Alternatively, methods starting from aldehydes, such as the Corey-Fuchs reaction or the Seyferth-Gilbert homologation (often using the Bestmann-Ohira reagent), provide a one-carbon extension to form a terminal alkyne. These reactions are valuable for building the alkyne functionality onto more complex molecular fragments.

Catalytic Cross-Coupling Reactions in the Synthesis of (E)-3-Nonen-1-yne

Cross-coupling reactions are among the most powerful tools for forming C-C bonds, including the C(sp²)-C(sp) bond central to the enyne structure. These methods often offer high stereospecificity, preserving the geometry of the starting alkene.

Palladium-Catalyzed Coupling Protocols

The Sonogashira coupling is the preeminent palladium-catalyzed method for synthesizing enynes. wikipedia.orggold-chemistry.org This reaction couples a terminal alkyne with a vinyl halide, typically in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org For (E)-3-Nonen-1-yne, this would involve the coupling of an (E)-1-halo-1-hexene with acetylene (B1199291) or a protected alkyne like trimethylsilylacetylene, followed by deprotection. The reaction is highly stereospecific, with retention of the vinyl halide's configuration. nih.gov Modern protocols have been developed that are copper-free, which can be advantageous in preventing the homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org

| Catalyst System | Ligand | Base | Solvent | Typical Yield | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | 80-95% | The classic, highly reliable Sonogashira conditions. acs.orgscirp.org |

| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Toluene | >90% | Copper-free conditions, good for sensitive substrates. |

| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 85-98% | Effective for challenging or sterically hindered substrates. |

Copper-Mediated Alkyne Coupling Innovations

While copper is often a co-catalyst in the Sonogashira reaction, copper-catalyzed or mediated couplings are also effective for enyne synthesis. rsc.org The Castro-Stephens coupling involves the reaction of a copper(I) acetylide with a vinyl halide. A significant innovation is the development of ligand-free copper-catalyzed protocols. For example, using copper(I) oxide (Cu₂O) as a catalyst with a base like cesium carbonate in DMF has been shown to effectively couple vinyl halides with terminal alkynes, tolerating a wide range of functional groups. organic-chemistry.org These methods provide a cost-effective and palladium-free alternative for constructing the enyne linkage, often with excellent retention of the alkene geometry. rsc.orgorganic-chemistry.org

Nickel and Ruthenium Catalysis in Alkenyne Synthesis

While palladium catalysis is dominant, other transition metals offer unique reactivity for enyne synthesis.

Nickel Catalysis : Nickel complexes can catalyze the cross-electrophile coupling of vinyl halides with other electrophiles or with organometallic alkyne reagents. chinesechemsoc.orgnih.govresearchgate.net For instance, Ni-catalyzed reductive coupling can join vinyl bromides with various partners. nih.gov These methods are valuable as they often proceed under different conditions than palladium-catalyzed reactions and can be more cost-effective. The stereospecificity of these reactions is a key advantage, allowing for the synthesis of geometrically pure (E)-enynes from (E)-vinyl electrophiles. acs.org

Ruthenium Catalysis : Ruthenium catalysts are well-known for alkene-alkyne coupling and enyne metathesis. nih.govnih.govorganic-chemistry.org Ruthenium-catalyzed alkene-alkyne coupling can form 1,4-dienes, which might not be a direct route to (E)-3-Nonen-1-yne but highlights the power of ruthenium in C-C bond formation involving alkynes. acs.orgrsc.org More relevant is enyne metathesis, a bond reorganization reaction that can produce conjugated dienes. organic-chemistry.org Although less common for simple acyclic enynes like (E)-3-Nonen-1-yne, these advanced catalytic cycles represent the frontier of synthetic methodology for complex molecule construction. nih.gov

Chemoenzymatic and Biocatalytic Routes to (E)-3-Nonen-1-yne and its Precursors

While direct enzymatic synthesis of (E)-3-nonen-1-yne is not extensively documented, chemoenzymatic and biocatalytic strategies can be envisioned for the synthesis of key precursors, which can then be converted to the target molecule through subsequent chemical transformations. These biocatalytic steps leverage the high selectivity and mild reaction conditions offered by enzymes.

One plausible chemoenzymatic route involves the biocatalytic production of an unsaturated alcohol precursor. For instance, a carboxylic acid reductase (CAR) could be employed to reduce a corresponding α,β-unsaturated carboxylic acid to an allylic alcohol. These enzymes exhibit broad substrate tolerance and can provide high conversion rates. Subsequently, the allylic alcohol can be chemically modified to introduce the alkyne functionality.

Another approach could involve the use of alcohol dehydrogenases (ADHs). These enzymes can be utilized for the selective oxidation of an unsaturated alcohol to the corresponding aldehyde, a versatile intermediate for further chemical elaboration to (E)-3-nonen-1-yne. The high chemo- and regioselectivity of ADHs can prevent the formation of unwanted byproducts.

Furthermore, nature possesses enzymatic pathways for the formation of terminal alkynes from fatty acids, often involving desaturase-like enzymes. While not a direct route to (E)-3-nonen-1-yne, understanding and harnessing these biocatalytic systems could open new avenues for the synthesis of alkyne-containing molecules.

Below is a table illustrating a hypothetical chemoenzymatic route to a precursor of (E)-3-nonen-1-yne:

| Step | Reaction | Biocatalyst/Reagent | Substrate | Product | Key Parameters |

| 1 | Biocatalytic Reduction | Carboxylic Acid Reductase (CAR) | (E)-Non-3-enoic acid | (E)-Non-3-en-1-ol | Aqueous buffer, room temperature, cofactor regeneration system |

| 2 | Chemical Oxidation | Pyridinium chlorochromate (PCC) | (E)-Non-3-en-1-ol | (E)-Non-3-enal | Dichloromethane, room temperature |

| 3 | Corey-Fuchs Reaction | CBr4, PPh3; then n-BuLi | (E)-Non-3-enal | (E)-1,1-Dibromo-non-4-en-2-yne | Anhydrous THF, low temperature |

| 4 | Alkyne Formation | n-BuLi | (E)-1,1-Dibromo-non-4-en-2-yne | (E)-3-Nonen-1-yne | Anhydrous THF, low temperature |

Flow Chemistry and Continuous Synthesis Paradigms for (E)-3-Nonen-1-yne

Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages for the synthesis of (E)-3-nonen-1-yne, particularly in addressing challenges associated with hazardous reactions, scalability, and process control.

The synthesis of alkynes, including enynes, can involve highly reactive intermediates and exothermic reactions, which are often difficult and hazardous to manage in traditional batch reactors. Continuous flow systems provide superior heat and mass transfer, enabling precise temperature control and minimizing the accumulation of hazardous intermediates. This enhanced safety profile is a key driver for adopting flow chemistry.

For instance, a continuous flow approach for the generation of alkynes from isoxazolones has been reported. While not specific to (E)-3-nonen-1-yne, this methodology demonstrates the potential of flow chemistry to handle reactive intermediates in alkyne synthesis safely and efficiently. The short residence times in microreactors can also suppress the formation of byproducts, leading to higher product purity and yield.

The table below outlines a conceptual continuous flow process for a key step in the synthesis of an enyne like (E)-3-nonen-1-yne:

| Parameter | Value/Description |

| Reactor Type | Packed-bed reactor with a supported catalyst |

| Reactant A | A suitable vinyl halide |

| Reactant B | A terminal alkyne |

| Catalyst | Palladium on a solid support |

| Solvent | A high-boiling point organic solvent |

| Flow Rate | 0.1 - 1.0 mL/min |

| Temperature | 80 - 120 °C |

| Pressure | 5 - 10 bar |

| Residence Time | 5 - 20 minutes |

| Expected Outcome | High yield and selectivity of the coupled enyne product with minimal catalyst leaching. |

The adoption of flow chemistry for the synthesis of (E)-3-nonen-1-yne can lead to a more sustainable and economically viable manufacturing process, characterized by improved safety, higher efficiency, and greater control over product quality.

In-depth Analysis of (E)-3-Nonen-1-yne Reactivity and Mechanistic Pathways Deferred Due to Lack of Specific Research Data

A thorough investigation into the chemical reactivity and mechanistic details of the compound (E)-3-Nonen-1-yne, with a specific focus on its cycloaddition and hydrofunctionalization reactions, could not be completed as requested. Extensive searches of available scientific literature and chemical databases did not yield specific research findings or experimental data for this particular molecule within the specified reaction classes.

The planned article was to be structured around a detailed outline, including [2+2+2] cycloadditions, Diels-Alder and Pauson-Khand type reactions, as well as hydroboration-oxidation, hydrosilylation, and hydrostannylation processes. However, the absence of published studies focusing on (E)-3-Nonen-1-yne as a substrate in these transformations prevents a scientifically accurate and detailed discussion as outlined.

While the general principles of these reactions are well-documented for the broader class of enynes (molecules containing both a double and a triple bond), a core requirement of the requested article was to focus solely on (E)-3-Nonen-1-yne. Providing information on related but different compounds would not adhere to this specific constraint. The creation of data tables and in-depth analysis of reaction mechanisms necessitates concrete experimental results, which are not available in the public domain for this specific compound.

Therefore, until research specifically detailing the reactivity of (E)-3-Nonen-1-yne is published, a comprehensive and scientifically rigorous article as per the provided outline cannot be generated.

Reactivity and Mechanistic Investigations of E 3 Nonen 1 Yne

Olefin Metathesis Reactions with (E)-3-Nonen-1-yne

Olefin metathesis is a powerful catalytic method for the formation of carbon-carbon double bonds, involving the redistribution of alkylidene fragments. wikipedia.org Enynes like (E)-3-nonen-1-yne are valuable substrates in these reactions, typically leading to the formation of conjugated 1,3-dienes, which are important structural motifs in organic synthesis. researchgate.net The reactions are commonly catalyzed by ruthenium carbene complexes, such as Grubbs and Hoveyda-Grubbs catalysts. researchgate.netuwindsor.ca

While (E)-3-nonen-1-yne itself is an acyclic molecule and cannot undergo an intramolecular ring-closing metathesis (RCM) reaction, it serves as a crucial starting material for the synthesis of more complex precursors that are suitable for RCM. The terminal alkyne and the alkyl chain provide functional handles for elaboration into substrates containing a second, tethered olefin.

For example, (E)-3-nonen-1-yne can be functionalized to create a diene-yne or a di-enyne system. Subsequent RCM can then be employed to construct cyclic structures containing a 1,3-diene moiety, a transformation known as ring-closing enyne metathesis (RCEYM). uwindsor.ca The success and regiochemical outcome of the RCEYM process are dependent on factors such as the nature of the catalyst, the length and rigidity of the tether connecting the reacting π-systems, and the substitution pattern on the enyne. uwindsor.ca

Table 1: Hypothetical RCM Application via a Derivative of (E)-3-Nonen-1-yne This table illustrates a conceptual pathway, as direct RCM of the title compound is not possible.

| Step | Reactant | Reagent/Catalyst | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | (E)-3-Nonen-1-yne | 1. n-BuLi 2. Allyl Bromide | (6E)-Dodeca-1,6-dien-4-yne | Alkynylation |

Enyne cross-metathesis (EYCM) is an intermolecular reaction that couples an alkene and an alkyne. researchgate.net (E)-3-Nonen-1-yne can react with various olefin partners in the presence of ruthenium catalysts to yield substituted 1,3-dienes. A significant advantage of using a simple olefin like ethylene (B1197577) is that it is highly selective and the reaction is driven forward by the productive consumption of the starting materials, as the self-metathesis of ethylene is a non-productive process. researchgate.net

The reaction mechanism typically initiates with the formation of a ruthenium methylidene species (when ethylene is the partner), which preferentially reacts with the alkyne. This leads to a ruthenacyclobutene intermediate that, upon cycloreversion, forms the conjugated diene product and regenerates a metal carbene to continue the catalytic cycle. researchgate.net The cross-metathesis of (E)-3-nonen-1-yne with ethylene is expected to produce (3E)-1,3-undecadiene.

The selectivity of EYCM can be influenced by the choice of catalyst and reaction conditions. For instance, the use of ethylene can not only simplify the reaction mixture but also lead to high stereoselectivity, often favoring the formation of the (E)-isomer of the newly formed double bond. researchgate.net

Table 2: Representative Enyne Cross-Metathesis (EYCM) Reactions

| Enyne Substrate | Olefin Partner | Catalyst | Expected Major Product | Selectivity Notes |

|---|---|---|---|---|

| (E)-3-Nonen-1-yne | Ethylene | Hoveyda-Grubbs 2nd Gen. | (3E)-1,3-Undecadiene | High (E)-selectivity for the new double bond is often observed with ethylene. researchgate.net |

| (E)-3-Nonen-1-yne | Styrene (B11656) | Grubbs 2nd Gen. | (5E)-1-Phenyl-1,3-undecadiene | Competition between self-metathesis of styrene is possible. |

Electrophilic and Nucleophilic Additions to the Unsaturated System

The enyne structure of (E)-3-nonen-1-yne offers two potential sites for electrophilic and nucleophilic addition: the carbon-carbon double bond and the carbon-carbon triple bond. The competition between these sites and the resulting product distribution are dictated by the reaction conditions and the nature of the attacking reagent.

In electrophilic additions, the π-bond acts as a nucleophile. Generally, alkenes are more reactive towards common electrophiles than alkynes. masterorganicchemistry.com This difference in reactivity can often be exploited to achieve selective addition to the double bond of an enyne while leaving the triple bond intact.

Regioselectivity : The regiochemistry of addition to the double bond follows Markovnikov's rule, which states that in the addition of a protic acid (HX) to an alkene, the proton adds to the carbon atom that already has the greater number of hydrogen atoms. masterorganicchemistry.com This is due to the formation of the more stable carbocation intermediate. For the C-3/C-4 double bond in (E)-3-nonen-1-yne, the carbocation stability would be influenced by the adjacent alkyl and vinyl groups.

Stereoselectivity : The stereochemical outcome of an addition reaction depends on the mechanism. masterorganicchemistry.com Reactions proceeding through a bridged intermediate, like a bromonium ion, result in anti-addition, where the two new substituents add to opposite faces of the π-system. masterorganicchemistry.commasterorganicchemistry.com Reactions that proceed through a planar carbocation may result in a mixture of syn- and anti-addition products. masterorganicchemistry.com Syn-addition occurs when both substituents add to the same face.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) to (E)-3-nonen-1-yne is expected to occur preferentially at the more nucleophilic double bond. The reaction typically proceeds through a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion leads to the formation of a vicinal dihalide with anti-stereochemistry. masterorganicchemistry.com Using one equivalent of the halogen would yield primarily 3,4-dihalo-1-nonyne. The addition of a second equivalent of halogen would then react with the less reactive alkyne moiety to produce a tetrahaloalkane. masterorganicchemistry.com

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) also targets the double bond first. The reaction mechanism involves protonation of the double bond to form a carbocation intermediate, followed by attack of the halide nucleophile. According to Markovnikov's rule, the proton would add to C-4, generating a more stable secondary carbocation at C-3, which is then captured by the halide. This results in the formation of 3-halo-1-nonyne. Under conditions that favor a radical mechanism (e.g., HBr with peroxides), anti-Markovnikov addition would be observed, yielding 4-halo-1-nonyne.

Table 3: Predicted Products of Electrophilic Additions to (E)-3-Nonen-1-yne

| Reagent | Conditions | Primary Site of Attack | Predicted Major Product | Regio/Stereochemistry |

|---|---|---|---|---|

| Br₂ (1 eq.) | CH₂Cl₂, dark | Double bond | (3R,4S)-3,4-Dibromo-1-nonyne (as racemate) | Anti-addition |

| HBr (1 eq.) | Polar solvent | Double bond | 3-Bromo-1-nonyne | Markovnikov addition |

| HBr (1 eq.) | Peroxides (ROOR) | Double bond | 4-Bromo-2-nonyne | Anti-Markovnikov addition |

Strategic Applications of E 3 Nonen 1 Yne in Advanced Organic Synthesis

Building Block for Complex Natural Product Core Structures

The use of (E)-3-Nonen-1-yne as a direct and strategic building block for the construction of complex natural product core structures, such as polyketides, terpenoids, and alkaloids, is not well-established in published research.

Polyketides are a diverse class of natural products synthesized by polyketide synthases from simple acyl-CoA precursors. nih.gov The biosynthesis of terpenoids originates from the five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate. libretexts.orgd-nb.info While enynes, in general, can be versatile intermediates in organic synthesis, there is a lack of specific documented evidence detailing the incorporation of (E)-3-Nonen-1-yne into polyketide or terpenoid scaffolds through synthetic or biosynthetic routes. General synthetic methodologies involving enynes, such as cycloaddition reactions, could theoretically be applied, but specific examples utilizing (E)-3-Nonen-1-yne for this purpose are not reported.

Alkaloids are a group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. rsc.org The synthesis of complex alkaloids often involves intricate strategies to construct their characteristic ring systems. While the Sonogashira coupling, a powerful reaction for the formation of carbon-carbon bonds between sp2 and sp carbon atoms, is widely used in natural product synthesis, including that of alkaloids, specific examples employing (E)-3-Nonen-1-yne as a key precursor in alkaloid synthesis are not readily found in the scientific literature. wikipedia.orglibretexts.orgorganic-chemistry.orgnrochemistry.compearson.com

Precursor for Functional Materials and Polymer Chemistry Research

The application of (E)-3-Nonen-1-yne as a direct precursor for functional materials and in polymer chemistry is another area with limited specific documentation.

Enynes can serve as monomers in various polymerization reactions, including metathesis polymerization, to produce polymers with unique architectures and properties. nih.govnih.govresearchgate.net For instance, enyne-containing monomers have been used in ring-opening metathesis polymerization (ROMP) to create branched polymers. nih.gov Additionally, the polymerization of alkynes is a known method for producing cyclic and conjugated polymers. oup.comoborolabs.com However, there are no specific reports found that detail the use of (E)-3-Nonen-1-yne as a monomer for the synthesis of specialty polymers.

Conjugated polymers, which possess alternating single and double or triple bonds along their backbone, are of significant interest for their electronic and optical properties. researchgate.net The synthesis of such materials often utilizes alkyne-containing monomers through reactions like Sonogashira coupling or oxidative coupling. oup.com While (E)-3-Nonen-1-yne possesses a conjugated enyne system, its specific application in the development of larger conjugated systems or polymers is not described in the available literature.

Ligand and Catalyst Component Design Utilizing (E)-3-Nonen-1-yne Derivatives

The design of ligands is crucial for the development of efficient and selective metal catalysts. While various functionalized organic molecules are used to synthesize ligands, there is no specific information available on the derivatization of (E)-3-Nonen-1-yne for the purpose of creating new ligands or catalyst components. General strategies for synthesizing phosphine ligands, for example, typically involve the reaction of organolithium or Grignard reagents with chlorophosphines, and while an enyne-containing precursor could theoretically be used, specific instances involving (E)-3-Nonen-1-yne are not documented. uea.ac.uk

Probes for Mechanistic Studies in Catalysis and Reaction Development

The unique structural motif of (E)-3-Nonen-1-yne, featuring both an alkene and an alkyne functionality in a conjugated system, makes it a potentially valuable tool for investigating the mechanisms of various catalytic reactions. The differential reactivity of the double and triple bonds, along with the stereochemistry of the (E)-alkene, can provide significant insights into reaction pathways, catalyst behavior, and the formation of intermediates. While specific studies detailing the use of (E)-3-Nonen-1-yne as a mechanistic probe are not extensively reported, its role can be extrapolated from the broader understanding of enyne chemistry in the context of transition metal catalysis.

Hypothetical Applications in Mechanistic Elucidation:

In the absence of direct research, the following points illustrate how a molecule like (E)-3-Nonen-1-yne could theoretically be employed as a mechanistic probe:

Regioselectivity Studies: In reactions such as hydrofunctionalization or cycloadditions, the presence of two distinct unsaturated sites allows for the investigation of catalyst selectivity. By analyzing the product distribution, researchers could determine whether the catalyst preferentially activates the alkyne or the alkene, shedding light on the initial coordination steps of the catalytic cycle.

Stereochemical Probes: The defined (E)-geometry of the double bond can act as a stereochemical marker. Any changes to this geometry in the product would indicate reaction pathways that involve bond rotation, potentially through intermediates that allow for isomerization. This is particularly useful in studying reactions like metathesis or other rearrangements.

Isotopic Labeling Studies: The synthesis of isotopically labeled (e.g., with Deuterium or Carbon-13) (E)-3-Nonen-1-yne would be a powerful technique for tracing the fate of specific atoms throughout a reaction. This can provide definitive evidence for bond-making and bond-breaking steps, as well as for proposed intermediates.

Potential Reactions for Mechanistic Investigation using (E)-3-Nonen-1-yne:

The following table outlines hypothetical reaction types where (E)-3-Nonen-1-yne could serve as a valuable mechanistic probe, alongside the potential insights that could be gained.

| Reaction Type | Catalyst System (Example) | Mechanistic Questions to be Addressed | Potential Outcomes and Interpretations |

| Pauson-Khand Reaction | Co₂(CO)₈, Rh(I) complexes | Regioselectivity of alkene vs. alkyne insertion; stereochemical outcome of the cycloaddition. | Formation of different cyclopentenone isomers would indicate the preferred coordination and insertion pathway. Retention or inversion of the alkene stereochemistry would inform the concertedness of the process. |

| Enyne Metathesis | Ruthenium-based catalysts (e.g., Grubbs catalysts) | Initiation mechanism; pathway of metallacyclobutane formation; factors controlling product selectivity (e.g., formation of 1,3-dienes). | Analysis of initial reaction products could reveal whether the catalyst engages with the alkene or alkyne first. The stereochemistry of the resulting diene would provide insight into the metathesis mechanism. |

| Gold-Catalyzed Cyclizations | Au(I) complexes | Nature of the gold-activated species (π-complex); pathway of nucleophilic attack (endo vs. exo); potential for skeletal rearrangements. | The formation of various cyclic products would help to map the reaction coordinate and identify key intermediates. Isotopic labeling could confirm proposed rearrangement pathways. |

| Rhodium-Catalyzed Cycloadditions | Rh(I) and Rh(III) complexes | Stepwise vs. concerted mechanisms; role of oxidative addition and reductive elimination; influence of ligands on selectivity. | Kinetic studies and trapping of intermediates could differentiate between possible catalytic cycles. The diastereoselectivity of the products would reflect the geometry of the transition states. |

Detailed Research Findings:

A thorough review of scientific literature did not yield specific, detailed research findings where (E)-3-Nonen-1-yne was the primary focus of a mechanistic study. Research in the field of catalysis and reaction development tends to focus on broader classes of compounds or on substrates with more complex functionalities to probe specific mechanistic questions. While 1,3-enynes as a class are widely studied, the specific data for (E)-3-Nonen-1-yne in a probing context remains elusive.

Therefore, the generation of data tables with specific experimental results (e.g., yields, stereoselectivities, kinetic data) for (E)-3-Nonen-1-yne as a mechanistic probe is not possible based on currently available information. The scientific community would benefit from such focused studies to further refine the understanding of fundamental catalytic processes.

Derivatives and Analogs of E 3 Nonen 1 Yne: Synthesis and Reactivity

Structural Modifications and their Synthetic Implications

The ability to precisely alter the carbon backbone of (E)-3-Nonen-1-yne is fundamental to creating a library of analogous compounds with tailored properties. This is primarily achieved through strategies that either extend or shorten the carbon chain, or by incorporating atoms other than carbon and hydrogen into the main framework.

Chain Elongation and Shortening Strategies

Chain elongation of the (E)-3-Nonen-1-yne structure is commonly achieved at the terminal alkyne position. One of the most powerful methods for this transformation is the Sonogashira coupling reaction. nih.govchemistryviews.orglibretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.orggold-chemistry.orgnrochemistry.com This palladium-catalyzed cross-coupling reaction joins the terminal alkyne of (E)-3-Nonen-1-yne with aryl or vinyl halides, effectively extending the carbon chain and introducing new structural motifs. nih.govchemistryviews.orglibretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.orggold-chemistry.orgnrochemistry.com For instance, coupling with a substituted aryl iodide would yield an aryl-substituted derivative with a significantly altered electronic and steric profile. Another key strategy involves the deprotonation of the terminal alkyne using a strong base, such as an organolithium reagent, to form a lithium acetylide. This nucleophilic species can then react with a variety of electrophiles, most notably alkyl halides, in an alkylation reaction to forge a new carbon-carbon bond and extend the chain.

Conversely, chain shortening strategies often target the double bond of the enyne system. Ozonolysis is a powerful oxidative cleavage method that can break the carbon-carbon double bond. libretexts.orgiitk.ac.inbyjus.comnumberanalytics.comwikipedia.org Treatment of (E)-3-Nonen-1-yne with ozone, followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc), would cleave the C3-C4 double bond to yield two smaller carbonyl-containing fragments. This method provides a route to truncated derivatives that can be further functionalized.

| Strategy | Reaction Type | Reagents | Outcome |

| Chain Elongation | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Extended conjugated system |

| Chain Elongation | Alkylation | Strong Base (e.g., n-BuLi), Alkyl Halide | Lengthened alkyl chain |

| Chain Shortening | Ozonolysis | 1. O3; 2. Reductive work-up (e.g., DMS) | Cleavage of the double bond to form smaller carbonyl compounds |

Introduction of Heteroatoms into the Backbone

The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the carbon skeleton of (E)-3-Nonen-1-yne gives rise to heterocyclic analogs with potentially novel chemical and biological properties. iitk.ac.inrsc.orgrsc.orgnih.govacs.orgacsgcipr.orgwikipedia.orgacs.org

Nitrogen: The synthesis of aza-enynes can be achieved through various methods, including the intramolecular cyclization of amino-enynes. rsc.orgrsc.org For example, a precursor molecule with an amino group appropriately positioned relative to the enyne functionality can be induced to cyclize, thereby incorporating the nitrogen atom into a ring system. The aza-Pauson-Khand reaction is another sophisticated method where a nitrile can react with the enyne moiety in the presence of a cobalt catalyst to form nitrogen-containing bicyclic compounds. chemistryviews.orgresearchgate.net

Oxygen: Oxa-enyne derivatives, which contain an oxygen atom in their backbone, can be synthesized from enynols (compounds containing both an enyne and an alcohol). rsc.org Acid-catalyzed or metal-mediated cyclization of these precursors can lead to the formation of cyclic ethers, such as furans or pyrans, where the oxygen atom has been integrated into the ring structure.

Sulfur: The introduction of sulfur can be accomplished through reactions like the thiol-yne reaction. acsgcipr.orgwikipedia.orgacs.orgnih.govnih.gov This reaction involves the addition of a thiol across the alkyne functionality. While this typically functionalizes the molecule rather than directly inserting sulfur into the backbone in a single step, subsequent transformations of the resulting vinyl sulfide can lead to sulfur-containing heterocyclic systems.

Functional Group Interconversions on the Alkene and Alkyne Moieties

The alkene and alkyne functionalities of (E)-3-Nonen-1-yne are prime sites for chemical modification, allowing for a wide range of functional group interconversions. These transformations can be performed with a high degree of chemoselectivity, targeting either the double or the triple bond.

Selective reduction of the alkyne is a common strategy to access different types of unsaturated systems. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) can be used for the syn-hydrogenation of the alkyne to a cis-alkene, yielding a (3Z, E)-diene. In contrast, a dissolving metal reduction, such as with sodium in liquid ammonia, results in the anti-reduction of the alkyne to a trans-alkene, producing a (3E, E)-diene.

The alkene moiety can also be selectively targeted. Epoxidation of the double bond, for instance using a peroxy acid like m-CPBA, would yield an epoxide derivative. This epoxide can then serve as a precursor for further transformations, such as ring-opening reactions to introduce vicinal functional groups. Dihydroxylation of the alkene, using reagents like osmium tetroxide or potassium permanganate, can produce vicinal diols. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols from the alkene. wikipedia.orgalfa-chemistry.commdpi.comorganic-chemistry.orgharvard.edu

Hydroboration-oxidation is another valuable reaction that can be applied to the enyne system. The regioselectivity of this reaction can be controlled to favor addition to either the alkene or the alkyne, depending on the specific borane (B79455) reagent and reaction conditions used. nih.govnih.govacs.orgrsc.orgacs.orgacs.org For example, hydroboration of the alkene followed by oxidation would lead to an alcohol derivative.

| Reaction | Target Moiety | Reagents | Product |

| Lindlar Reduction | Alkyne | H2, Lindlar's Catalyst | (Z)-Alkene |

| Dissolving Metal Reduction | Alkyne | Na, NH3 | (E)-Alkene |

| Epoxidation | Alkene | m-CPBA | Epoxide |

| Dihydroxylation | Alkene | OsO4, NMO | Vicinal Diol |

| Hydroboration-Oxidation | Alkene/Alkyne | 1. BH3-THF; 2. H2O2, NaOH | Alcohol |

Stereochemical Variants and their Distinct Synthetic Utility

The stereochemistry of the double bond in 3-Nonen-1-yne plays a crucial role in its reactivity and the stereochemical outcome of subsequent reactions. While the (E)-isomer is often more thermodynamically stable, the (Z)-isomer is also a valuable synthetic intermediate with distinct properties.

The synthesis of (Z)-3-Nonen-1-yne can be achieved through stereoselective alkyne reduction strategies starting from a suitable diyne precursor or via Wittig-type reactions designed to favor the formation of the Z-alkene. organic-chemistry.org

The distinct spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers can lead to different outcomes in cyclization reactions. For instance, in intramolecular reactions where the enyne moiety participates in ring formation, the geometry of the double bond can dictate the stereochemistry of the newly formed ring. The Pauson-Khand reaction, a [2+2+1] cycloaddition between an alkene, an alkyne, and carbon monoxide, is a prime example where the stereochemistry of the enyne substrate can influence the stereochemical outcome of the resulting cyclopentenone. chemistryviews.orgresearchgate.netnih.govpku.edu.cnwikipedia.orgnih.govorganic-chemistry.orgnih.gov

Advanced Spectroscopic and Analytical Techniques for Research on E 3 Nonen 1 Yne

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of (E)-3-Nonen-1-yne. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In ¹³C NMR, distinct signals are observed for the acetylenic carbons, the olefinic carbons, and the aliphatic chain carbons, confirming the basic carbon skeleton of the molecule. nih.gov

| Parameter | Description |

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C NMR | Shows the number of chemically non-equivalent carbon atoms and their electronic environments. nih.gov |

| Solvent | Deuterated solvents like CDCl₃ are typically used, which may show a residual signal in ¹H NMR spectra. |

While 1D NMR is sufficient for the basic structure of (E)-3-Nonen-1-yne, its reaction products and complex adducts often require more advanced multidimensional NMR techniques for unambiguous characterization. nih.gov Two-dimensional (2D) and three-dimensional (3D) NMR experiments resolve spectral overlap and reveal through-bond and through-space correlations, which are crucial for elucidating complex stereochemistry and connectivity. nih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the entire spin system of an adduct.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation technique, NOESY identifies protons that are close to each other in space, regardless of their bonding. This is critical for determining the stereochemistry and conformation of reaction products.

The application of these techniques would be essential in characterizing, for example, a Diels-Alder adduct of (E)-3-Nonen-1-yne, where new stereocenters are formed.

| Technique | Information Yielded for a Complex Adduct |

| COSY | Establishes proton-proton adjacencies in the newly formed ring system and modified side chains. |

| HSQC | Assigns specific carbon signals to their directly attached protons in the complex structure. |

| HMBC | Confirms connectivity across quaternary carbons and heteroatoms, linking different parts of the adduct. |

| NOESY | Differentiates between endo and exo isomers by identifying key spatial proximities between protons. nih.gov |

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the kinetics and thermodynamics of dynamic processes, such as conformational changes or the formation of transient reaction intermediates. By analyzing changes in NMR lineshapes as a function of temperature, researchers can extract activation parameters for these processes.

In the context of (E)-3-Nonen-1-yne, DNMR could be employed to study the fluxional behavior of organometallic intermediates. For instance, if (E)-3-Nonen-1-yne is coordinated to a metal center, DNMR could probe processes like ligand exchange or haptotropic shifts where the metal appears to migrate along the π-system. The coalescence of NMR signals at higher temperatures provides quantitative data on the energy barriers of these dynamic equilibria.

Vibrational Spectroscopy (IR, Raman) for Bonding Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides direct information about the bonding within a molecule by probing its vibrational modes. youtube.com These methods are particularly useful for identifying the characteristic functional groups present in (E)-3-Nonen-1-yne and for monitoring their transformation during a chemical reaction. youtube.com

The key vibrational modes for (E)-3-Nonen-1-yne include:

C≡C Stretch: A sharp, typically weak to medium intensity band in the IR spectrum around 2100-2260 cm⁻¹.

C=C Stretch: A band around 1640-1680 cm⁻¹. For a trans-alkene, this stretch can be weak or absent in the IR spectrum due to the low dipole moment change, but it is usually strong in the Raman spectrum.

≡C-H Stretch: A sharp, strong absorption near 3300 cm⁻¹ corresponding to the terminal alkyne C-H bond.

=C-H Bend: A strong absorption around 960-970 cm⁻¹ is characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond.

Reaction monitoring is a key application. For example, during the selective hydrogenation of the triple bond, the disappearance of the ≡C-H and C≡C stretching frequencies and the appearance of new C-H stretching and bending modes can be tracked in real-time using in-situ IR or Raman spectroscopy.

| Functional Group | Typical Vibrational Frequency (cm⁻¹) | Spectroscopic Activity |

| Terminal Alkyne (≡C-H) | ~3300 (stretch) | Strong in IR |

| Alkyne (C≡C) | ~2120 (stretch) | Weak-Medium in IR, Strong in Raman |

| trans-Alkene (C=C) | ~1670 (stretch) | Weak/Absent in IR, Strong in Raman |

| trans-Alkene (=C-H) | ~965 (out-of-plane bend) | Strong in IR |

| Alkane (C-H) | 2850-2960 (stretch) | Strong in IR |

Mass Spectrometry Techniques for Isotopic Labeling and Reaction Pathway Interrogation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For (E)-3-Nonen-1-yne, standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm its molecular weight (122.21 g/mol ) and provide a characteristic fragmentation pattern. nih.gov

A more advanced application of MS involves isotopic labeling to interrogate reaction pathways. wikipedia.org By strategically replacing certain atoms in (E)-3-Nonen-1-yne with heavier stable isotopes (e.g., replacing ¹H with ²H (Deuterium) or ¹²C with ¹³C), researchers can trace the fate of these atoms through a chemical reaction. wikipedia.orgnih.gov When the reaction products are analyzed by MS, the mass of the fragments containing the isotopic label will be shifted. washington.edu This allows for the unambiguous determination of bond-forming and bond-breaking steps, helping to distinguish between proposed mechanistic pathways. nih.gov

For example, to study the mechanism of a hydration reaction, one could use deuterated water (D₂O). The location of the deuterium atoms in the product, as determined by the mass shifts in the MS fragmentation pattern, would reveal the regioselectivity and stereoselectivity of the addition.

| Isotopic Label | Reaction Studied | Information Gained from MS |

| Deuterium (²H) | Hydration with D₂O | Determines which carbon (alkyne or alkene) the electrophile (D⁺) adds to by observing the m/z of fragments containing the label. |

| Carbon-13 (¹³C) | Skeletal Rearrangement | Placing a ¹³C label at the C1 position allows tracking of the terminal alkyne carbon to see if it migrates during the reaction. |

X-ray Crystallography of Co-crystals or Metal Complexes of (E)-3-Nonen-1-yne

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While (E)-3-Nonen-1-yne is a liquid at room temperature, it may be possible to obtain a crystal structure at low temperatures or by forming a co-crystal with another molecule.

More commonly, this technique is applied to solid derivatives, particularly metal complexes. mdpi.com If (E)-3-Nonen-1-yne is used as a ligand in an organometallic complex (e.g., a platinum or iron complex), X-ray crystallography can provide precise data on: mdpi.com

Coordination Geometry: How the enyne ligand binds to the metal center (e.g., through the alkyne, the alkene, or both).

Bond Lengths and Angles: Precise measurements of C≡C, C=C, and metal-ligand bond lengths. Coordination to a metal typically leads to elongation of the π-bonds, which can be quantified.

Intermolecular Interactions: Analysis of packing in the crystal lattice reveals information about non-covalent interactions like van der Waals forces or hydrogen bonding. mdpi.com

This structural information is invaluable for understanding the electronic effects of metal coordination and for rationalizing the reactivity of the complex in catalytic or stoichiometric reactions. scirp.org

| Crystallographic Parameter | Structural Information Provided |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the structure. |

| Bond Lengths (Å) | Provides insight into bond order and strain (e.g., C≡C bond elongation upon metal coordination). |

| Bond Angles (°) ** | Defines the geometry around each atom and the overall shape of the complex. |

| Torsion Angles (°) ** | Describes the conformation of the molecule, such as the orientation of the alkyl chain. |

Computational and Theoretical Investigations of E 3 Nonen 1 Yne and Its Transformations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (E)-3-Nonen-1-yne, these methods can elucidate the distribution of electrons, predict sites of reactivity, and map out the energetic pathways of chemical reactions.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents. In electrophilic reactions, the HOMO is the key orbital, while in nucleophilic reactions, the LUMO is dominant. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's kinetic stability and electronic excitation energy. researchgate.net

For (E)-3-Nonen-1-yne, the HOMO is expected to be a π-orbital with significant electron density located across the double and triple bonds, making the molecule susceptible to attack by electrophiles. The LUMO would be the corresponding π* antibonding orbital, which would accept electron density from an incoming nucleophile. DFT calculations can provide precise energy values and visualizations for these orbitals. walshmedicalmedia.com

Illustrative FMO Data for (E)-3-Nonen-1-yne

The following table presents hypothetical but plausible FMO data for (E)-3-Nonen-1-yne, calculated using a common DFT method (e.g., B3LYP/6-31G(d,p)). Such data is essential for predicting chemical behavior.

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -11.85 | Lower energy π-orbital |

| HOMO | -9.52 | π-system across C=C and C≡C bonds |

| LUMO | 0.88 | π-system across C=C and C≡C bonds |

| LUMO+1 | 2.15 | Higher energy π-orbital |

| HOMO-LUMO Gap | 10.40 | Indicates high kinetic stability |

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a transformation. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS). The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

A common and synthetically valuable reaction for enynes is metal-catalyzed cycloisomerization, where the linear enyne is transformed into a cyclic product. acs.orgnih.govrsc.org DFT calculations can be used to model such a reaction for (E)-3-Nonen-1-yne. By locating the transition state structures, one can gain insight into the geometry of the bond-forming/breaking process and predict stereochemical outcomes. acs.orgnih.gov For instance, a study on enyne-allene cyclizations used DFT to locate a highly asynchronous transition structure, providing deep mechanistic understanding that would be difficult to obtain experimentally. nih.govacs.org

Illustrative Reaction Energy Profile for a Hypothetical Cycloisomerization

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant + Catalyst | (E)-3-Nonen-1-yne + Au(I) catalyst | 0.0 |

| TS1 | Transition state for initial cyclization | +19.5 |

| Intermediate 1 | Cyclic vinyl-gold intermediate | +5.2 |

| TS2 | Transition state for rearrangement | +22.1 (Rate-Limiting Step) |

| Intermediate 2 | Rearranged carbocationic intermediate | +11.8 |

| Product + Catalyst | Cyclic diene product + Au(I) catalyst | -15.7 |

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum calculations focus on static electronic structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, solvent effects, and intermolecular interactions. pitt.eduportlandpress.com

Illustrative Conformational Data from a Simulated MD Trajectory

The following table summarizes the most populated ranges for key dihedral angles in the pentyl chain of (E)-3-Nonen-1-yne during a hypothetical 100 ns MD simulation in hexane.

| Dihedral Angle | Atoms Involved | Predominant Conformation(s) | Observed Range (degrees) |

| τ1 | C4-C5-C6-C7 | anti | 160 to 180, -160 to -180 |

| τ2 | C5-C6-C7-C8 | anti & gauche | 150 to 180, 50 to 80 |

| τ3 | C6-C7-C8-C9 | anti & gauche | 155 to 180, 55 to 85 |

Chemoinformatics and QSPR Studies on Related Alkenyne Systems

Chemoinformatics applies computational methods to solve chemical problems, with Quantitative Structure-Property Relationship (QSPR) modeling being a key area. ubbcluj.ro QSPR aims to build statistical models that correlate calculated molecular descriptors (numerical representations of molecular structure) with experimental properties. researchgate.netnih.gov

For alkenes and alkynes, QSPR models have been successfully developed to predict a range of physicochemical properties, such as boiling point, enthalpy of vaporization, and critical volume. walshmedicalmedia.comacs.org These models typically use topological descriptors (which describe atomic connectivity), geometric descriptors (related to the 3D shape), or quantum-chemical descriptors. A robust QSPR model can accurately predict properties for new or unmeasured compounds, accelerating materials and drug discovery.

Illustrative QSPR Model for Alkyne Boiling Point

This table demonstrates a simple, hypothetical QSPR model for predicting the normal boiling point (NBP) of terminal alkynes based on molecular weight (MW). While real models often use multiple descriptors for higher accuracy, this illustrates the fundamental principle.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Experimental NBP (°C) | Predicted NBP (°C) [Model: NBP = 0.95*MW + 15] |

| 1-Pentyne | C₅H₈ | 68.12 | 40.2 | 79.7 |

| 1-Hexyne | C₆H₁₀ | 82.14 | 71.3 | 93.0 |

| 1-Heptyne | C₇H₁₂ | 96.17 | 99.7 | 106.4 |

| 1-Octyne | C₈H₁₄ | 110.20 | 126.2 | 120.7 |

| (E)-3-Nonen-1-yne | C₉H₁₄ | 122.21 | ~151 (est.) | 131.1 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying complex chemical reactions. rsc.org DFT is instrumental in predicting reaction mechanisms by calculating the structures and energies of all species along a reaction pathway. acs.orgnih.gov

For (E)-3-Nonen-1-yne, DFT can be applied to investigate a wide range of transformations, including cycloadditions, cycloisomerizations, and pericyclic reactions. frontiersin.orgrsc.org For example, in a potential Diels-Alder reaction where the enyne acts as a dienophile, DFT calculations could determine whether the reaction proceeds via a concerted or a stepwise mechanism by searching for the relevant transition states and any diradical or zwitterionic intermediates. nih.govacs.org Comparing the activation barriers for competing pathways allows for a robust prediction of the major reaction product and its stereochemistry.

Illustrative DFT-Calculated Activation Barriers for Competing Reactions

This table presents hypothetical DFT-calculated free energy barriers (ΔG‡) for potential competing reaction pathways involving (E)-3-Nonen-1-yne, demonstrating how DFT can be used to predict chemical selectivity.

| Reaction Pathway | Description | Predicted ΔG‡ (kcal/mol) | Implication |

| Path A: Ene Reaction | Intramolecular hydrogen transfer | 35.8 | Kinetically unfavorable |

| Path B: [2+2] Cycloaddition | Formation of a cyclobutene (B1205218) ring | 28.5 | Possible under photochemical conditions |

| Path C: Pd-Catalyzed Cycloisomerization | Formation of a five-membered ring | 21.2 | Most likely pathway under catalytic conditions |

Emerging Research Directions and Future Perspectives on E 3 Nonen 1 Yne Chemistry

Sustainable and Green Chemistry Approaches in Alkenyne Synthesis

The synthesis of alkynes and enynes, including (E)-3-nonen-1-yne, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally benign methods. epitomejournals.comresearchgate.netindianchemicalsociety.com These approaches focus on developing catalytic reactions that are more selective and efficient than traditional stoichiometric methods. epitomejournals.com Key strategies in green chemistry include the use of renewable feedstocks, energy-efficient processes, and the design of biodegradable products. indianchemicalsociety.com

Recent advancements have highlighted the use of sustainable reagents and catalysts. For example, alcohols are being explored as environmentally friendly chemicals in various organic transformations. rsc.org The development of green synthetic methods often involves the use of solid acid catalysts, which are renewable and less hazardous than many conventional reagents. epitomejournals.com Furthermore, techniques like microwave-assisted synthesis, ultrasonic irradiation, and solvent-free reaction conditions are gaining prominence as they often lead to shorter reaction times, higher yields, and a reduction in waste. researchgate.netmdpi.com The overarching goal is to create synthetic pathways that are not only efficient but also have a minimal environmental footprint. epitomejournals.com

Photoredox and Electrochemistry in (E)-3-Nonen-1-yne Functionalization

The functionalization of 1,3-enynes, a class of compounds to which (E)-3-nonen-1-yne belongs, has been significantly advanced through the application of photoredox catalysis and electrochemistry. These methods offer green and powerful alternatives to traditional synthesis by using light or electricity to generate highly reactive intermediates under mild conditions. chim.itnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a robust tool for the functionalization of 1,3-enynes. researchgate.net This approach allows for the formation of radical species under gentle conditions, which can then participate in a variety of transformations. researchgate.net For instance, the merger of photoredox and transition-metal catalysis has enabled the asymmetric 1,4-functionalization of 1,3-enynes to produce valuable chiral allenes. dntb.gov.ua These reactions often exhibit high regioselectivity and functional group tolerance. dntb.gov.ua Research has demonstrated the 1,4-dicarbofunctionalization of 1,3-enynes using organoiodides and cyanoarenes through a photoreductive halogen-atom transfer (XAT) strategy, leading to functionalized allenes. acs.org This method facilitates the formation of two new carbon-carbon bonds in a single step. acs.org

Electrochemistry: Organic electrosynthesis is recognized for its contribution to sustainable chemistry by replacing hazardous chemical oxidants or reductants with electrons. nih.gov Electrochemical methods have been successfully applied to the functionalization of 1,3-enynes. For example, an electroreductive coupling using a nickel catalyst has been described for the synthesis of allenyl silanes from 1,3-enynes. nih.gov Electrochemical approaches can also achieve chemo- and regioselective difunctionalization of 1,3-enynes. beilstein-journals.org These techniques often proceed under mild conditions and can offer unique reactivity compared to conventional methods. nih.gov The use of electrochemistry aligns with green chemistry principles by minimizing waste generation. nih.gov

Interactive Table:

| Method | Key Features | Application to Enynes |

| Photoredox Catalysis | Utilizes visible light to initiate reactions; mild conditions; high selectivity. researchgate.netdntb.gov.ua | Asymmetric 1,4-functionalization to form chiral allenes. dntb.gov.ua 1,4-dicarbofunctionalization to synthesize functionalized allenes. acs.org |

| Electrochemistry | Uses electricity as a traceless reagent; sustainable and green. chim.itnih.gov | Synthesis of allenyl silanes. nih.gov Chemo- and regioselective difunctionalization. beilstein-journals.org |

Integration of (E)-3-Nonen-1-yne in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. researchgate.netcsic.es This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and reaction time. researchgate.net Enynes, including structures related to (E)-3-nonen-1-yne, are excellent substrates for cascade reactions due to the presence of both double and triple bonds, which can undergo sequential transformations. researchgate.netresearchgate.net

The versatility of enynes makes them valuable building blocks for constructing complex molecular architectures, such as carbocyclic and heterocyclic compounds, which are often found in biologically active natural products and pharmaceuticals. researchgate.netscilit.com

Various catalytic systems have been developed to initiate cascade cyclizations of enynes:

Transition-Metal Catalysis: Metals like palladium, gold, and indium are effective catalysts for enyne cyclizations. acs.orgresearchgate.netscilit.com For example, indium(III) iodide can catalyze a double cycloisomerization of 1,5-enynes to produce tricyclic heterocycles through a cascade process. acs.org

Visible-Light-Induced Reactions: Photoredox catalysis can trigger radical cascade reactions of enynes, leading to the formation of complex polycyclic systems under mild, metal-free conditions. scilit.comiu.edu

Metal-Free Catalysis: Certain cascade reactions of enynes can proceed without the need for a metal catalyst, offering an even greener synthetic route. scilit.com

A notable example is the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes, which proceeds through an electrophilic activation of the alkyne followed by a double cyclization, demonstrating high regioselectivity. acs.org Another instance is a copper-catalyzed cascade reaction of benzene-linked 1,7-enynes that involves radical addition, cyclization, and coupling to form three new bonds and a new ring in one step. researchgate.net While these specific examples utilize different enyne structures, the underlying principles are applicable to the broader class of enynes, including (E)-3-nonen-1-yne, highlighting the potential for its integration into complex synthetic sequences.

Interactive Table:

| Catalyst Type | Reaction | Substrate Class | Product Class |

| Indium(III) | Cascade Cycloisomerization | 1,5-Enynes | Tricyclic Heterocycles acs.org |

| Copper(I) | Radical Cascade | Benzene-linked 1,7-Enynes | Polycyclic Compounds researchgate.net |

| Visible Light | Radical Cascade Annulation | 1,6-Enynes | Tricyclic and Spiro-tetracyclic Compounds iu.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.